![molecular formula C13H14Cl2O3 B1326215 Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate CAS No. 898778-11-5](/img/structure/B1326215.png)
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate
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Description
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate (EDPOV) is a compound that has been studied for its potential applications in scientific research. It is a derivative of the oxovaleric acid family and is a colorless, odorless, crystalline solid. EDPOV is used as a research tool due to its ability to induce changes in the biochemical and physiological systems of the body.
Scientific Research Applications
Antiviral Activity
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate may serve as a precursor in synthesizing indole derivatives, which have demonstrated significant antiviral properties. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . The structural flexibility of Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate could potentially be harnessed to develop new antiviral agents with high selectivity and potency.
Anti-inflammatory Applications
The indole scaffold, which can be derived from compounds like Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate, is found in many synthetic drug molecules with anti-inflammatory capabilities. By modifying the indole structure, researchers can synthesize various derivatives to screen for enhanced anti-inflammatory effects .
Anticancer Research
Indole derivatives, potentially synthesized from Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate, have been explored for their anticancer activities. These compounds can bind with high affinity to multiple receptors, which is crucial in the development of new therapeutic agents for cancer treatment .
Antimicrobial Properties
The antimicrobial activity of indole derivatives, which could be synthesized using Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate as a starting material, is another significant area of research. These compounds can be tailored to target a broad spectrum of microbial pathogens, offering potential applications in the development of new antimicrobial drugs .
Plant Growth Regulation
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate might be used to synthesize indole-3-acetic acid, a plant hormone responsible for regulating plant growth. This application is crucial in agriculture for enhancing crop yields and managing plant development .
Suzuki–Miyaura Coupling Reactions
In organic synthesis, Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate could be utilized in Suzuki–Miyaura coupling reactions. This process is widely applied in carbon–carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules .
Drug Design and Discovery
The compound’s potential to form various indole derivatives makes it valuable in drug design and discovery. Researchers can explore its use in synthesizing compounds with diverse pharmacological activities, which can lead to the discovery of new drugs .
properties
IUPAC Name |
ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c1-2-18-13(17)5-3-4-12(16)10-8-9(14)6-7-11(10)15/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXPAOANFUOBCX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645751 |
Source
|
Record name | Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2,5-dichlorophenyl)-5-oxovalerate | |
CAS RN |
898778-11-5 |
Source
|
Record name | Ethyl 5-(2,5-dichlorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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